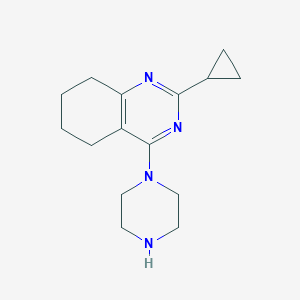
2-Cyclopropyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ciclopropil-4-(piperazin-1-il)-5,6,7,8-tetrahidroquinazolina es un compuesto heterocíclico que pertenece a la familia de las quinazolinas. Las quinazolinas son conocidas por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal. Este compuesto, en particular, ha mostrado potencial en diversas aplicaciones de investigación científica debido a su estructura química y propiedades únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Ciclopropil-4-(piperazin-1-il)-5,6,7,8-tetrahidroquinazolina generalmente implica los siguientes pasos:
Reacción de ciclación: El paso inicial implica la ciclación de un precursor adecuado para formar el núcleo de quinazolina. Esto se puede lograr utilizando reactivos como ciclopropilamina y piperazina en condiciones controladas.
Reacción de sustitución: La introducción de los grupos ciclopropilo y piperazinilo se lleva a cabo mediante reacciones de sustitución. Los reactivos comunes incluyen haluros de alquilo y aminas.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para obtener un compuesto de alta pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Ciclopropil-4-(piperazin-1-il)-5,6,7,8-tetrahidroquinazolina sufre diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica con reactivos como haluros de alquilo o cloruros de acilo.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y condiciones ácidas o básicas suaves.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y disolventes anhidros.
Sustitución: Haluros de alquilo, cloruros de acilo y disolventes apróticos polares.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de N-quinazolina, mientras que la reducción puede producir derivados de tetrahidroquinazolina.
Aplicaciones Científicas De Investigación
2-Ciclopropil-4-(piperazin-1-il)-5,6,7,8-tetrahidroquinazolina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas y como un ligando en química de coordinación.
Biología: Se investiga su potencial como inhibidor enzimático y sus interacciones con macromoléculas biológicas.
Medicina: Se explora su potencial terapéutico en el tratamiento de diversas enfermedades, incluido el cáncer, debido a su capacidad para interactuar con objetivos moleculares específicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 2-Ciclopropil-4-(piperazin-1-il)-5,6,7,8-tetrahidroquinazolina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o a los sitios alostéricos, modulando así la función de la enzima. Además, puede interactuar con vías celulares involucradas en la transducción de señales, lo que lleva a respuestas celulares alteradas.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Ciclopropil-4-(piperazin-1-il)pirimidina
- 4-[4-(Ciclopropanosulfonil)piperazin-1-il]-2-ciclopropil-5,6-dimetilpirimidina
- 2-Ciclopropil-4-metil-6-(piperazin-1-il)pirimidina
Singularidad
2-Ciclopropil-4-(piperazin-1-il)-5,6,7,8-tetrahidroquinazolina es única debido a su estructura específica del núcleo de quinazolina, que imparte propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C15H22N4 |
|---|---|
Peso molecular |
258.36 g/mol |
Nombre IUPAC |
2-cyclopropyl-4-piperazin-1-yl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C15H22N4/c1-2-4-13-12(3-1)15(19-9-7-16-8-10-19)18-14(17-13)11-5-6-11/h11,16H,1-10H2 |
Clave InChI |
WRTAMDLFZOZABK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=NC(=N2)C3CC3)N4CCNCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




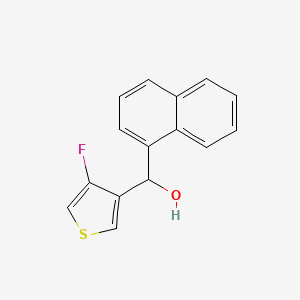



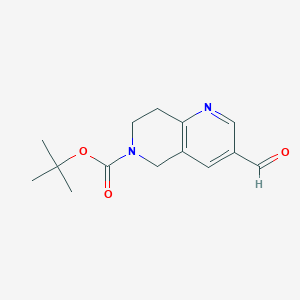

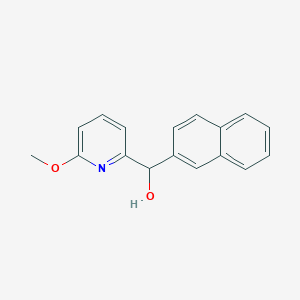
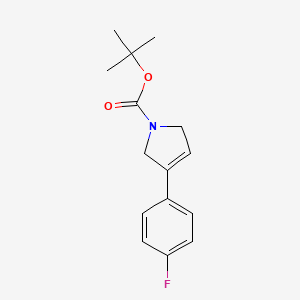
![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11855775.png)
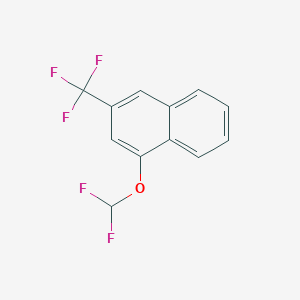
![4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline](/img/structure/B11855791.png)

